Methyl 6-chloro-3-pyridazinylcarbamate
Description
Methyl 6-chloro-3-pyridazinylcarbamate (hypothetical structure: pyridazine ring with a carbamate group [-OCONH2] at position 3 and chlorine at position 6) is a heterocyclic compound of interest in pharmaceutical and agrochemical research. For this article, comparisons will focus on methyl 6-chloro-3-pyridazinecarboxylate and structurally similar compounds, with inferences drawn for carbamate derivatives where applicable.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl N-(6-chloropyridazin-3-yl)carbamate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)8-5-3-2-4(7)9-10-5/h2-3H,1H3,(H,8,10,11) |
InChI Key |
JXPLYLDVPYQQOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-chloropyridazin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl (6-chloropyridazin-3-yl)carbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloropyridazin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of Methyl (6-chloropyridazin-3-yl)carbamate.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (6-chloropyridazin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl (6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Limitations
- Key Insight : The pyridazine ring’s electron-deficient nature enhances chloro-substitution reactivity compared to pyridine or pyrimidine analogs .
- Data Gaps : Direct data on Methyl 6-chloro-3-pyridazinylcarbamate is absent in the provided evidence. Comparisons rely on structural analogs, assuming carbamates (-OCONH2) would exhibit higher polarity and hydrogen-bonding capacity than esters (-COOCH3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
